molecular formula C26H20FN3O3S B2850371 2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-32-0

2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2850371
CAS No.: 893297-32-0
M. Wt: 473.52
InChI Key: WBWPVFCLVUCQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine scaffold with a 3-fluorophenyl group at position 4, a 3-methylbenzyl substituent at position 6, and a nitrile group at position 2. The 5,5-dioxide moiety arises from the sulfonamide group in the benzothiazine precursor, a structural feature critical for enhancing metabolic stability and binding affinity .

Synthetically, it is derived via a multicomponent reaction involving a 2,1-benzothiazine precursor, malononitrile, and substituted aldehydes. This methodology, detailed in , emphasizes the role of sodium hydride in ring closure and the regioselective incorporation of aromatic substituents.

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-4-7-17(12-16)15-30-22-11-3-2-10-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-8-5-9-19(27)13-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWPVFCLVUCQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H20FN3O2S
  • Molecular Weight : 397.48 g/mol
  • CAS Number : 369-26-6

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of fluorine and methyl groups in the structure may enhance its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazine derivatives. For instance, fluorinated benzothiazoles have been shown to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship. This characteristic is crucial for developing effective chemotherapeutic agents. A specific study indicated that compounds similar to our target compound exhibited significant antiproliferative effects on various cancer cell lines, suggesting that the structural modifications could lead to enhanced efficacy against tumors .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazine derivatives has also been investigated. A study focusing on related compounds found that those containing halogen substituents demonstrated increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The most active compound in the study had a minimum inhibitory concentration (MIC) of 0.00975 mg/mL, indicating strong antimicrobial potential .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds structurally related to our target have shown promising AChE inhibitory activity, with some achieving nanomolar IC50 values. This suggests that modifications in the benzothiazine framework can lead to potent neuroprotective agents .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism/EffectReference
AnticancerFluorinated benzothiazolesInduces apoptosis in cancer cells
AntimicrobialBenzothiazine derivativesInhibits growth of Gram-positive bacteria
AChE InhibitionSimilar derivativesNeuroprotective through enzyme inhibition

Case Study: Anticancer Efficacy

A specific case study evaluated the anticancer effects of a fluorinated benzothiazole derivative on HeLa cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G2/M phase. This highlights the potential for developing targeted therapies based on structural analogs of our compound .

Case Study: Antimicrobial Testing

In another research effort, a series of benzothiazine derivatives were tested against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited superior antimicrobial properties compared to their non-fluorinated counterparts. This finding supports the hypothesis that electronic effects from halogen atoms can significantly influence biological activity .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound is synthesized via multi-component reactions (MCRs) involving cyclization and substitution steps. A representative method includes:

  • Microwave-assisted condensation : Similar pyrano-benzothiazine derivatives are synthesized by reacting substituted benzaldehydes, malononitrile, and heterocyclic precursors under microwave irradiation (400 W, 2 min), achieving yields up to 85% .

  • Solvent-free cyclization : Ethanol or acetonitrile with catalytic piperidine facilitates the formation of the dihydropyrano-benzothiazine core .

Table 1: Reaction Conditions for Pyrano-Benzothiazine Derivatives

Reaction TypeConditionsYield (%)Key Functional Groups Introduced
Microwave-assisted MCR400 W, 2 min, piperidine catalyst72–85Fluorophenyl, nitrile
Solvent-free cyclizationEthanol, reflux, 6 h65–78Methylbenzyl, sulfone

Functional Group Transformations

The compound’s reactivity is dominated by its amino, nitrile, and sulfone groups:

  • Amino group : Undergoes acetylation with acetic anhydride to form N-acetyl derivatives, enhancing solubility for pharmacological studies .

  • Nitrile group : Participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) or hydrolysis to carboxylic acids under acidic conditions .

  • Sulfone group : Acts as an electron-withdrawing group, stabilizing intermediates in SNAr reactions with aryl halides .

Example Reaction :

Nitrile hydrolysis R CN+H2OH+R COOH+NH3[9]\text{Nitrile hydrolysis }\text{R CN}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}+\text{NH}_3\quad[9]

Substituent-Directed Reactivity

The 3-fluorophenyl and 3-methylbenzyl groups influence regioselectivity:

  • Fluorophenyl moiety : Enhances electrophilic aromatic substitution (EAS) at the para position due to fluorine’s inductive effect .

  • Methylbenzyl group : Steric hindrance limits reactivity at the C6 position, favoring reactions at the C4 fluorophenyl site.

Table 2: Substituent Effects on Reactivity

SubstituentPositionObserved Reactivity
3-FluorophenylC4High EAS activity (e.g., nitration, sulfonation)
3-MethylbenzylC6Steric inhibition of nucleophilic reactions

Mechanistic Insights from Non-Covalent Interactions

Intramolecular interactions stabilize transition states during reactions:

  • Cl···H interactions : Observed in analogous compounds, these weak hydrogen bonds direct conformational preferences during cyclization .

  • π-π stacking : Between benzothiazine and fluorophenyl groups enhances thermal stability during high-temperature reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core structural motifs with several pyranobenzothiazines and related heterocycles. Key comparisons include:

2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6d) Substituents: Benzyl at position 6, phenyl at position 3. Activity: Selective MAO-A inhibitor (IC₅₀ = 0.12 µM) with moderate MAO-B inhibition (IC₅₀ = 4.5 µM). The benzyl group enhances hydrophobic interactions with MAO-A’s substrate cavity .

2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7q) Substituents: Methyl at position 6, phenyl at position 4. Activity: Dual MAO-A/B inhibitor (IC₅₀ = 0.18 µM and 0.21 µM, respectively). The smaller methyl group allows flexibility, enabling interaction with both isoforms . Contrast: The 3-methylbenzyl group in the target compound introduces steric bulk, which may favor selectivity for MAO-B, analogous to compound 7r (IC₅₀ = 0.09 µM for MAO-B) .

Pyrano[3,2-b]pyran Derivatives (e.g., Compound 6f from ) Structure: Features a 3-(benzyloxy)phenyl group and hydroxymethyl substituent. Contrast: The absence of a sulfone group in 6f reduces metabolic stability, highlighting the importance of the 5,5-dioxide moiety in the target compound.

Pyrazole-Carbonitriles (e.g., 3s and 3t from ) Structure: Chlorophenyl and methoxyphenyl substituents. Activity: Demonstrated antimicrobial and antitumor properties, diverging from the MAO inhibition focus of pyranobenzothiazines. Synthesis: Utilizes KF/Al₂O₃-mediated condensation (), contrasting with the multicomponent approach for pyranobenzothiazines .

Data Table: Comparative Analysis

Compound Name / ID Position 4 Substituent Position 6 Substituent MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Melting Point (°C) Key Structural Features
Target Compound 3-Fluorophenyl 3-Methylbenzyl Not Reported Not Reported Not Available 5,5-Dioxide, nitrile
6d () Phenyl Benzyl 0.12 4.5 Not Reported Benzyl enhances MAO-A selectivity
7q () Phenyl Methyl 0.18 0.21 Not Reported Dual inhibition via flexibility
6f () 3-(Benzyloxy)phenyl Hydroxymethyl N/A N/A 235–238 Polar groups, no sulfone
3s () 3-Methoxyphenyl 2-Chlorophenyl N/A N/A 170.7–171.2 Pyrazole core, antimicrobial

Key Findings

  • Substituent Effects :
    • Position 4 : Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance binding to MAO isoforms by modulating electron density in the aromatic ring .
    • Position 6 : Bulky groups (e.g., 3-methylbenzyl) favor MAO-B selectivity, while smaller groups (e.g., methyl) enable dual inhibition .
  • Synthetic Methodology : Multicomponent reactions () vs. KF/Al₂O₃-mediated condensations () highlight divergent strategies for heterocycle assembly.
  • Biological Activity : The target compound’s 5,5-dioxide group and nitrile moiety position it as a candidate for MAO inhibition, though empirical data are needed to confirm potency relative to analogs like 6d and 7q.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis involves a multi-step process, including pyran ring formation followed by cyclization to construct the benzothiazine core. Key steps include temperature control (e.g., reflux at 80–100°C) and pH optimization. For example, cyclization reactions may require sodium acetate as a catalyst in acetic anhydride/acetic acid solvent systems. Intermediate purification via column chromatography and characterization by TLC are critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing diastereotopic protons in the dihydropyrano ring).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z ~500–550 g/mol).
  • IR Spectroscopy : To identify functional groups like nitrile (CN, ~2220 cm⁻¹) and sulfone (SO₂, ~1300–1150 cm⁻¹).
  • X-ray crystallography : For resolving 3D configurations if single crystals are obtainable .

Q. What key functional groups influence its biological activity?

  • The 3-fluorophenyl group enhances lipophilicity and target binding.
  • The 3-methylbenzyl substituent contributes to steric effects and metabolic stability.
  • The sulfone (5,5-dioxide) and nitrile groups are critical for electrostatic interactions with biological targets .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?

  • Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve signal overlaps and assign connectivity.
  • Compare experimental data with density functional theory (DFT) -calculated chemical shifts.
  • Investigate dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. What computational strategies predict its biological targets and binding modes?

  • Perform molecular docking against cancer-related proteins (e.g., kinases, tubulin) using software like AutoDock or Schrödinger.
  • Validate predictions with molecular dynamics (MD) simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns).
  • Cross-reference with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Screen solvents (e.g., DMF for polar intermediates, toluene for high-temperature reactions).
  • Use design of experiments (DoE) to assess variables like catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%), temperature, and reaction time.
  • Monitor by HPLC-MS for real-time yield analysis .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

  • Synthesize analogs with modifications to the fluorophenyl or methylbenzyl groups.
  • Test analogs in antiproliferative assays (e.g., IC₅₀ against MCF-7 or HeLa cells).
  • Corrogate data with QSAR models (e.g., CoMFA, CoMSIA) to identify pharmacophoric features .

Methodological Notes

  • Data Contradiction Analysis : Conflicting biological activity data (e.g., variable IC₅₀ across cell lines) may arise from differences in cell membrane permeability or off-target effects. Use knockout cell lines or proteomics to identify confounding factors .
  • Analog Design : Prioritize substituents with calculated logP values (2–4) and polar surface area (<140 Ų) to balance solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.